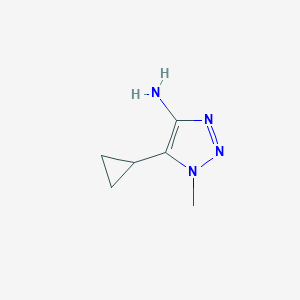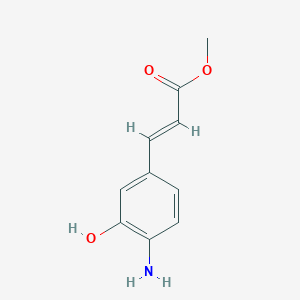![molecular formula C2H4FeNO6S B12337488 hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) is a chemical compound with the formula C2H4FeNO6S and a molecular weight of 225.96 g/mol . . This compound is a coordination complex where iron is coordinated by glycine and sulfate ligands. It appears as a colorless crystalline or yellow-brown powder and is highly soluble in water .
Preparation Methods
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) can be synthesized through various methods. One common method involves reacting glycine with ferrous sulfate under controlled conditions . The reaction is typically carried out by mixing ferrous sulfate and glycine, followed by careful heating under nitrogen to around 70°C. The reaction proceeds rapidly, and the complex compound is obtained when the color turns uniformly light brown . After cooling, the product is purified to obtain the final compound .
Chemical Reactions Analysis
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) undergoes several types of chemical reactions, including:
Oxidation: The iron in the compound can be oxidized from Fe(II) to Fe(III) under suitable conditions.
Reduction: The compound can be reduced back to Fe(II) from Fe(III) using reducing agents.
Substitution: Ligands in the coordination complex can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving coordination complexes.
Biology: The compound plays a role in biological studies due to its involvement in iron metabolism and its use as an iron supplement.
Industry: The compound is used in the production of iron supplements and other iron-containing products.
Mechanism of Action
The mechanism of action of hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) involves its role as an iron source. In biological systems, the compound dissociates to release iron ions, which are then utilized in various metabolic processes. Iron is a crucial component of hemoglobin and myoglobin, which are essential for oxygen transport and storage in the body . The glycine and sulfate ligands help stabilize the iron in a bioavailable form, facilitating its absorption and utilization .
Comparison with Similar Compounds
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) can be compared with other iron coordination complexes such as:
Iron (II) sulfate (FeSO4): A common iron supplement but less bioavailable compared to hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-).
Iron (III) chloride (FeCl3): Used in various industrial applications but not typically used as a nutritional supplement.
Iron (II) gluconate: Another iron supplement with different bioavailability and stability profiles.
The uniqueness of hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) lies in its combination of glycine and sulfate ligands, which enhance its bioavailability and stability as an iron supplement .
Properties
Molecular Formula |
C2H4FeNO6S |
|---|---|
Molecular Weight |
225.97 g/mol |
IUPAC Name |
2-azanidylacetate;hydron;iron(3+);sulfate |
InChI |
InChI=1S/C2H4NO2.Fe.H2O4S/c3-1-2(4)5;;1-5(2,3)4/h3H,1H2,(H,4,5);;(H2,1,2,3,4)/q-1;+3;/p-2 |
InChI Key |
QDNVKBLOCGKQEB-UHFFFAOYSA-L |
Canonical SMILES |
[H+].C(C(=O)[O-])[NH-].[O-]S(=O)(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12337412.png)



![O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)

![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)

![Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester](/img/structure/B12337463.png)
![6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole](/img/structure/B12337464.png)

![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)

